5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-2-methoxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-3-2-6(5-10)4-7(8)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHLIFYCXRCXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-91-8 | |
| Record name | 5-(aminomethyl)-2-methoxybenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Hydrochloride Formation: The resulting aminomethylated product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation and subsequent hydrochloride formation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: Used as a biochemical probe to study cellular processes.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
Industry:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxybenzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Systems
Several compounds share the 5-(aminomethyl) motif but differ in their core aromatic systems:
Key Observations :
- In contrast, the benzoic acid derivative lacks direct evidence of GABA-related activity but may serve as a precursor for enzyme inhibitors or receptor ligands due to its polar functional groups .
- Electron Effects : The methoxy group in the target compound enhances electron density on the aromatic ring compared to halogenated analogs (e.g., 5-fluorophenylboronic acid), altering reactivity in electrophilic substitutions .
Physicochemical Properties
Comparative NMR data highlight structural differences:
- 5-(Aminomethyl)furan-2-carboxylic acid HCl (4a): $ ^1H $ NMR (MeOD): δ 7.22 (d, $ J = 3.3 \, \text{Hz} $), 6.71 (d, $ J = 3.3 \, \text{Hz} $), 4.25 (s, 2H) .
- Target Compound (Hypothesized): Expected $ ^1H $ NMR peaks: δ ~8.0 (aromatic H near -COOH), δ ~6.8–7.2 (methoxy-adjacent H), δ ~4.3 (aminomethyl CH₂).
Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 4a and 4b are fully soluble in polar solvents like methanol and water, a trait shared with the target compound .
Biological Activity
5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride, also known as a benzoic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including enzyme inhibition, interaction with biochemical pathways, and possible applications in medicine.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1820666-91-8
- Molecular Formula : C10H12ClNO3
- Molecular Weight : 233.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amine group allows for the formation of hydrogen bonds with active sites, while the methoxy group enhances solubility and stability, facilitating interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes, which is crucial for its potential therapeutic applications:
- HDAC Inhibition : In vitro studies have shown that derivatives of benzoic acid can inhibit histone deacetylases (HDACs), which play a significant role in cancer progression. The compound's structure suggests it may act similarly .
- Proteasome and Autophagy Pathways : Studies have demonstrated that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for protein degradation and cellular homeostasis. This activity has implications for anti-aging and cancer therapies .
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial growth by inhibiting folic acid synthesis through enzyme interference.
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in Hep-G2 (liver cancer) and A2058 (melanoma) cells, suggesting potential as an anticancer agent .
Case Study 2: Enzyme Activity Modulation
In a comparative study on benzoic acid derivatives, it was found that this compound significantly activated cathepsins B and L, which are involved in protein degradation. The activation levels were measured at concentrations of 5 μM, showing a notable increase compared to controls .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for methoxy singlet at δ 3.8–4.0 ppm; ¹³C NMR for carbonyl at ~170 ppm) .
- HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., unreacted intermediates or degradation products) .
- Elemental analysis : Validate hydrochloride salt stoichiometry (Cl⁻ content ~17.5% for C₉H₁₂ClNO₃).
Data contradictions may arise from residual solvents or isomerization. For example, incomplete aminomethylation could yield positional isomers, resolved via column chromatography or comparative spectral analysis .
How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?
Basic
The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by ionizing the aminomethyl group. Stability studies on analogs show:
- pH-dependent degradation : Optimal stability at pH 4–6 (e.g., phosphate buffers) .
- Hygroscopicity : Requires storage in desiccated conditions to prevent clumping .
Comparative data with freebase forms indicate a 3–5× solubility increase in saline, improving bioavailability in cell-based assays .
What mechanistic insights exist for this compound’s interaction with bacterial or cancer targets?
Advanced
While direct data on this compound are limited, studies on structurally related benzoic acid derivatives reveal:
- Antimicrobial activity : Inhibition of bacterial topoisomerase IV via binding to the ATPase domain, as seen with fluoroquinolone analogs .
- Anticancer potential : Induction of apoptosis in cancer cell lines via ROS generation (e.g., methoxy-substituted benzoic acids disrupting mitochondrial membranes) .
Mechanistic studies should employ molecular docking (e.g., AutoDock Vina) and enzymatic assays (e.g., NADPH depletion in oxidoreductase systems) to validate targets .
How do solvent and temperature conditions affect the compound’s crystallinity and formulation in drug delivery systems?
Q. Advanced
- Crystallinity : Recrystallization from ethanol/water yields monoclinic crystals with high thermal stability (decomposition >250°C) .
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) improves half-life in physiological conditions, as demonstrated for similar hydrochloride salts .
Controlled freeze-drying (lyophilization) preserves stability for long-term storage, with reconstitution efficiency >90% in PBS .
What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral intermediates : Racemization during aminomethylation requires asymmetric catalysis (e.g., chiral auxiliaries or enzymes) .
- Scale-up risks : Exothermic reactions during hydrochloride formation necessitate controlled batch reactors to prevent degradation .
Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress and impurity profiles in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
